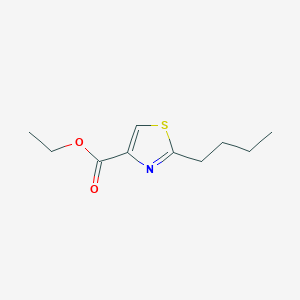

Ethyl 2-butyl-1,3-thiazole-4-carboxylate

Description

Properties

CAS No. |

59936-89-9 |

|---|---|

Molecular Formula |

C10H15NO2S |

Molecular Weight |

213.30 g/mol |

IUPAC Name |

ethyl 2-butyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H15NO2S/c1-3-5-6-9-11-8(7-14-9)10(12)13-4-2/h7H,3-6H2,1-2H3 |

InChI Key |

ICAKJYYIQMLRRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=CS1)C(=O)OCC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-butyl-1,3-thiazole-4-carboxylate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity: Studies have shown that thiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of this compound have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory effects .

- Anticancer Properties: Research indicates that thiazole compounds may inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing potential as an anticancer agent .

Agriculture

The compound has applications in agrochemicals:

- Pesticide Development: this compound derivatives have been synthesized and tested for their insecticidal properties against agricultural pests. These compounds demonstrated effective larvicidal activity against Aedes aegypti, indicating their potential use in pest control formulations .

Material Science

The unique chemical structure of this compound allows for its application in materials development:

- Corrosion Inhibitors: Research has explored the use of thiazole derivatives as corrosion inhibitors in metal protection. This compound has shown effectiveness in reducing corrosion rates of metals exposed to aggressive environments .

Data Table: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives including this compound against common pathogens. The results indicated that this compound exhibited significant antibacterial activity with an IC50 value of 15 µM against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-cancer Activity

In another investigation focusing on anticancer properties, this compound was tested on MCF-7 and HeLa cell lines. The compound demonstrated cytotoxic effects with IC50 values of 25 µM and 30 µM respectively, indicating its potential as a therapeutic candidate for breast and cervical cancers.

Comparison with Similar Compounds

Physical and Spectral Properties

Key physical data for selected compounds are summarized below:

- Melting Points : Bulky substituents (e.g., aryl groups) increase melting points due to enhanced intermolecular interactions, as seen in the Schiff base derivative (198–199°C) .

- IR Spectroscopy : The ester carbonyl (C=O) appears consistently near 1687 cm⁻¹ across derivatives, while substituents like imine (C=N, 1617 cm⁻¹) or hydroxyl (OH, 3261 cm⁻¹) introduce additional peaks .

Reactivity and Functionalization

- Ester Hydrolysis : Ethyl 2-acetyl-1,3-thiazole-4-carboxylate undergoes hydrolysis to carboxylic acids under basic conditions (e.g., LiOH/H₂O), enabling further derivatization .

- Nucleophilic Substitution : Bromo and acetyl groups are susceptible to substitution, enabling diversification into amides, sulfonamides, or aryl derivatives .

Q & A

Q. What are the common synthetic routes for Ethyl 2-butyl-1,3-thiazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis of thiazole carboxylates typically involves cyclization reactions. For example, Ethyl 2-amino-1,3-thiazole-4-carboxylate is synthesized via the reaction of ethyl 2-bromoacetate with thiourea under basic conditions, followed by reflux in ethanol . For the butyl-substituted analog, a similar strategy may involve alkylation or condensation of precursors like thiourea derivatives with a butyl-containing electrophile. Key parameters include solvent choice (e.g., ethanol for polarity control), temperature (reflux for kinetic control), and stoichiometric ratios to minimize side products. Purity is often achieved through recrystallization or silica gel chromatography .

Q. What spectroscopic methods are used to characterize this compound?

Standard techniques include:

- NMR : H and C NMR to confirm substituent positions and ester functionality.

- LC-MS/HRMS : To verify molecular weight and fragmentation patterns.

- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and thiazole ring vibrations. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How does the butyl substituent influence the compound’s physicochemical properties?

The butyl group enhances lipophilicity, affecting solubility (e.g., lower aqueous solubility) and logP values. This can be quantified via reverse-phase HPLC or computational tools. The substituent’s steric bulk may also influence reactivity, such as hindering nucleophilic attacks at the thiazole ring .

Advanced Research Questions

Q. What strategies address low yields in the cyclization step during synthesis?

Low yields often stem from incomplete cyclization or competing side reactions. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency.

- Catalytic additives : Use of Lewis acids (e.g., ZnCl) to stabilize intermediates.

- High-throughput screening : Optimizing solvent/base combinations (e.g., DMF with KCO) . Monitoring reaction progress via TLC or in situ IR is critical .

Q. How can X-ray crystallography resolve ambiguities in the thiazole ring’s substitution pattern?

Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry. For example, in Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the phenyl and trifluoromethyl groups were definitively assigned to positions 2 and 5 via anisotropic displacement parameters and hydrogen-bonding patterns . SHELXL refinement (via Olex2 or similar software) is recommended for handling disorder or twinning .

Q. What methodologies assess the compound’s potential as an antimicrobial or anticancer agent?

- In vitro assays : Minimum inhibitory concentration (MIC) against bacterial/fungal strains; cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

- Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) or ROS generation assays.

- Molecular docking : Targeting enzymes like DNA gyrase or tubulin, using AutoDock Vina with PDB structures (e.g., 1KZN) .

Q. How does the electron-withdrawing ester group affect the thiazole ring’s reactivity?

The ester group at position 4 deactivates the ring toward electrophilic substitution but activates it toward nucleophilic attacks at electron-deficient positions. For example, the C5 position may undergo SNAr reactions with amines or hydrazines. Computational studies (DFT, ESP maps) can predict reactive sites .

Data Contradictions and Validation

- Synthetic Routes : and describe thiourea-based cyclization, while highlights alternative alkylation methods. These discrepancies may arise from substituent-specific reactivity, necessitating pilot studies for the butyl variant.

- Crystallographic Challenges : reports a monoclinic (P21/c) lattice for a related compound, but twinning or poor crystal quality may require advanced refinement protocols in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.